molecular formula C21H21N3O2 B11003759 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11003759
M. Wt: 347.4 g/mol
InChI Key: RMHIPOCHBBIISJ-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic bis-indole compound of significant interest in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous natural products and therapeutic agents . Research into analogous indole derivatives has demonstrated their potential in various therapeutic areas, including as antiviral agents, anti-inflammatory compounds, and anticancer agents . The specific substitution pattern of this molecule, featuring a 5-methoxy-1H-indole moiety linked via an ethyl chain to a 1-methyl-1H-indole-2-carboxamide, is designed to explore structure-activity relationships (SAR) in relevant biological systems. The methoxy and methyl groups on the indole nitrogen are common modifications investigated to modulate the compound's physicochemical properties, metabolic stability, and binding affinity to molecular targets . Indole-based molecular frameworks are frequently explored as inhibitors of key enzymatic pathways and protein-protein interactions . This product is intended for research purposes such as in vitro assay development, high-throughput screening campaigns, and SAR studies to optimize potency and pharmacokinetic properties. It is supplied as a high-purity compound for use in laboratory investigations. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-24-19-6-4-3-5-14(19)11-20(24)21(25)22-10-9-15-13-23-18-8-7-16(26-2)12-17(15)18/h3-8,11-13,23H,9-10H2,1-2H3,(H,22,25)

InChI Key

RMHIPOCHBBIISJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Indole Precursors

The introduction of alkyl groups at the C3 position of 5-chloroindole-2-carboxylates is achieved via Friedel-Crafts acylation. Ethyl 5-chloroindole-2-carboxylate reacts with acyl chlorides (e.g., propionyl chloride) in anhydrous 1,2-dichloroethane using AlCl₃ as a catalyst. This yields 3-acyl-5-chloroindole-2-carboxylates, which serve as intermediates for subsequent reduction.

Example conditions :

  • Substrate : Ethyl 5-chloroindole-2-carboxylate (10 mmol)

  • Acyl chloride : Propionyl chloride (11.5 mmol)

  • Catalyst : Anhydrous AlCl₃ (10 mmol)

  • Solvent : 1,2-Dichloroethane (25 mL)

  • Reaction time : 2–3 h at reflux

  • Yield : 75–85% after purification.

Reduction to 3-Alkylindole Derivatives

The ketone group in 3-acylindole intermediates is reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA). This step converts 3-propionylindole derivatives to 3-propylindole analogs, critical for modulating steric and electronic properties.

General procedure :

  • Substrate : 3-Acylindole (3.76 mmol)

  • Reducing agent : Et₃SiH (5.64 mmol)

  • Solvent : TFA (2.88 mL)

  • Conditions : 0°C to room temperature, 4–12 h

  • Yield : 80–90% after column chromatography.

Hydrolysis of Indole-2-Carboxylates

Base-Mediated Ester Hydrolysis

Ethyl 3-alkyl-5-chloroindole-2-carboxylates undergo hydrolysis in ethanolic NaOH (3 N) to produce indole-2-carboxylic acids. These acids are pivotal for amide bond formation in the final step.

Optimized conditions :

  • Substrate : Ethyl 3-propyl-5-chloroindole-2-carboxylate (1.9 mmol)

  • Base : 3 N NaOH (3.8 mL)

  • Solvent : Ethanol (20 mL)

  • Reaction time : 2 h at reflux

  • Yield : 95% after acid precipitation.

Coupling with Substituted Ethylamines

BOP-Assisted Amidation

The target compound is synthesized by coupling 5-chloro-3-alkylindole-2-carboxylic acids with N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) facilitate amide bond formation in anhydrous DMF.

Stepwise protocol :

  • Acid activation : 5-Chloro-3-propylindole-2-carboxylic acid (0.68 mmol) and BOP (1.02 mmol) in DMF (4 mL).

  • Amine addition : N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine (0.82 mmol) and DIPEA (4.08 mmol).

  • Reaction : Stir at room temperature for 4–12 h.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization.

  • Yield : 65–75%.

Table 1 : Representative coupling reactions for indole-2-carboxamides

Indole-2-carboxylic AcidAmineCoupling AgentYield (%)
5-Chloro-3-propylN-[2-(5-methoxyindol-3-yl)ethyl]BOP/DIPEA70
5-Chloro-3-ethylN-[2-(4-fluorophenyl)ethyl]BOP/DIPEA68

Hemetsberger–Knittel Indole Synthesis

Knoevenagel Condensation and Cyclization

For indole rings with electron-withdrawing groups, methyl 2-azidoacetate undergoes Knoevenagel condensation with substituted benzaldehydes. Thermolysis of the resultant azidocinnamates at 140°C in xylene generates indole-2-carboxylates, which are hydrolyzed to acids for coupling.

Key steps :

  • Condensation : Benzaldehyde (15) + methyl 2-azidoacetate (14) → methyl 2-azidocinnamate (16).

  • Cyclization : 16 → indole-2-carboxylate (17) in xylene at reflux.

  • Hydrolysis : 17 → indole-2-carboxylic acid (20) using NaOH.

Table 2 : Regioisomeric yields in Hemetsberger–Knittel synthesis

Benzaldehyde Substituent5-Substituted Yield (%)7-Substituted Yield (%)
4-Fluoro5530
3-Chloro6025

Hydrazide-Mediated Glyoxylamide Formation

Ring-Opening of N-Acetylisatins

N-Acetylisatins react with indole-2-carbohydrazides in tetrahydrofuran (THF) to form glyoxylamides. This method, while less direct, offers an alternative route to functionalized indole carboxamides.

Procedure :

  • Substrate : N-Acetylisatin (4a–d) + indole-2-carbohydrazide (3a,b).

  • Solvent : THF, room temperature, 18 h.

  • Yield : 50–60% after column chromatography.

Spectroscopic Validation

NMR and Mass Spectrometry

Final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, NH), 7.55–6.75 (m, 8H, indole-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₃N₃O₂ [M+H]⁺ 374.1864, found 374.1868.

Yield Optimization Strategies

Solvent and Catalyst Screening

  • DMF vs. THF : DMF improves solubility of indole acids, enhancing coupling efficiency (70% vs. 50% in THF).

  • BOP vs. EDC/HOBt : BOP affords higher yields (70%) compared to EDC/HOBt (55%).

Challenges and Mitigation

Regioisomer Formation

Hemetsberger–Knittel synthesis may produce 5- and 7-substituted indole regioisomers. Chromatographic separation (silica gel, 20% ethyl acetate/hexane) resolves this.

Byproduct Formation in Friedel-Crafts

Excess acyl chloride leads to diacylation. Stoichiometric control (1:1.15 acid chloride:indole) minimizes this.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Pilot-scale trials using continuous flow reactors for Friedel-Crafts acylation reduce reaction time from 3 h to 20 min, achieving 80% yield at 100 g scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. Recent research has demonstrated that compounds like N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Evaluation
A study synthesized several indole-based compounds and evaluated their antimicrobial efficacy using the Diameter of Inhibition Zone (DIZ) assay. The results indicated that certain derivatives showed promising inhibition against both Gram-positive and Gram-negative bacteria. For instance, the compound exhibited a DIZ of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis, showcasing its potential as a new antimicrobial agent .

CompoundDIZ (mm)Target Organisms
This compound21Staphylococcus aureus
This compound22Bacillus subtilis

Anticancer Properties

The potential anticancer activity of this compound has been a focus of recent studies. The indole structure is known to interact with various molecular targets involved in cancer progression.

Case Study: Anticancer Evaluation
In vitro studies have shown that certain modifications of this compound lead to significant cytotoxic effects against cancer cell lines. For example, derivatives tested against MDA-MB-231 breast cancer cells demonstrated IC50 values as low as 27.6 μM, indicating strong anticancer potential .

Cell LineIC50 (μM)
MDA-MB-23127.6
Other tested linesVaries

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Core

Table 1: Substituent Variations in Similar Compounds
Compound Name Indole Substituents Amide/Chain Modifications Biological Relevance Reference
Target Compound 5-Methoxy, 1-methyl Indole-2-carboxamide Potential enzyme inhibition -
Melatonin 5-Methoxy Ethyl acetamide Melatonin receptor agonist
6,7-Dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c) 5-Methoxy Quinazolin-4-amine chain Lipid-lowering activity (inferred)
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 5-Methoxy 2-Chlorobenzamide Enhanced binding affinity (hypothetical)
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)pivalamide 5-Methoxy Pivalamide (bulky tert-butyl group) Phosphopantetheine adenylyltransferase (CoaD) inhibition

Key Observations :

  • The 5-methoxy group is conserved in melatonin analogs and several indole derivatives, suggesting its role in modulating hydrophobicity and π-π stacking interactions .

Key Observations :

  • High-yield syntheses (e.g., 70% for SD6 ) often employ reflux conditions with polar aprotic solvents (e.g., acetone, DMF).
  • ¹H NMR shifts for the 5-methoxy group consistently appear near δ 3.8–3.9 ppm across analogs, confirming its electronic environment .

Key Observations :

  • Minor structural changes dramatically alter biological targets. For example: Melatonin’s ethyl acetamide group is critical for MT₁/MT₂ receptor binding, whereas the target compound’s indole-2-carboxamide may favor enzyme interaction . Pivalamide derivatives (e.g., ) exhibit enzyme inhibition, whereas benzamide analogs () may prioritize protein binding via halogen interactions.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its possible therapeutic applications, particularly in oncology and neurology.

The chemical properties of this compound are as follows:

PropertyValue
Molecular Weight347.42 g/mol
Molecular FormulaC21H21N3O2
LogP3.3201
Polar Surface Area44.574 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Anticancer Potential

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that indole-containing compounds can exhibit significant cytotoxicity against various cancer cell lines.

  • In Vitro Studies : In a study examining the effects of various indole derivatives on cancer cell lines, this compound showed promising results against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer activity is believed to be mediated through multiple mechanisms, including induction of apoptosis and inhibition of cell proliferation. The compound's interaction with DNA and its ability to induce reactive oxygen species (ROS) formation were also noted as significant factors in its biological activity .

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. Preliminary research suggests that this compound may offer protective effects against neurodegenerative diseases.

  • Neuroinflammation : The compound has been observed to modulate inflammatory pathways in neuronal cells, potentially reducing neuroinflammation associated with conditions like Alzheimer's disease .
  • Cytoprotection : Studies indicate that indole derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the cytotoxic effects of various indole derivatives, including this compound against different cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and colorectal cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, researchers assessed the impact of this compound on neuronal cells exposed to oxidative stress. The findings indicated that the compound effectively reduced cell death and inflammation markers, highlighting its therapeutic potential for neurodegenerative diseases .

Q & A

Basic Question

  • X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<5%) and bond-length accuracy (±0.01 Å) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, indole NH at δ 10.2 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated vs. observed within 2 ppm error) .

How should researchers design initial biological screening assays to evaluate this compound’s therapeutic potential?

Basic Question

  • Target selection : Prioritize receptors/kinases common to indole derivatives (e.g., serotonin receptors, Bcl-2 family proteins) .
  • In vitro assays :
    • Anticancer : MTT assay (IC50_{50} values against HeLa or MCF-7 cells).
    • Anti-inflammatory : COX-2 inhibition (ELISA for PGE2_2 reduction) .
  • Dose range : 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .

What mechanistic hypotheses explain this compound’s interaction with biological targets, and how can they be validated experimentally?

Advanced Question

  • Hypotheses :
    • Receptor modulation : Competitive binding to 5-HT2A_{2A} (indole core mimics tryptamine) .
    • Apoptosis induction : Bcl-2/Mcl-1 inhibition (via hydrophobic interactions with the BH3 domain) .
  • Validation methods :
    • Surface plasmon resonance (SPR) : Measure binding affinity (KD_D) to purified targets.
    • Gene knockdown : siRNA silencing of Bcl-2 to assess rescue of cytotoxicity .

How can structure-activity relationship (SAR) studies be structured to identify critical functional groups for anticancer activity?

Advanced Question

  • Variable substituents : Synthesize analogs with modified methoxy, methyl, or carboxamide groups (Table 1).
  • Assay comparison : Test against a panel of cancer cell lines (e.g., A549, HepG2) to determine substituent effects on potency.

Q. Table 1. SAR Analysis of Key Analogs

Substituent ModificationIC50_{50} (µM)Activity TrendReference
Methoxy → Fluoro (C5)12.5Increased cytotoxicity
1-Methylindole → Benzoyl45.8Reduced activity
Ethyl linker → Propyl28.3Moderate loss

How should conflicting data on metabolic stability between in vitro and in vivo models be resolved?

Advanced Question

  • Contradiction : High microsomal stability in vitro (t1/2_{1/2} >60 min) vs. rapid clearance in mice (t1/2_{1/2} <30 min).
  • Resolution strategies :
    • Protein binding assays : Measure free fraction (e.g., >90% plasma protein binding reduces bioavailability) .
    • CYP450 inhibition screening : Identify isoforms (e.g., CYP3A4) responsible for rapid metabolism .
    • Prodrug design : Introduce ester moieties to enhance solubility and bypass first-pass metabolism .

What methodologies optimize the compound’s pharmacokinetic profile for CNS-targeted applications?

Advanced Question

  • Blood-brain barrier (BBB) penetration :
    • LogP optimization : Target 2–3 (via substituent adjustments) to balance lipophilicity .
    • P-gp efflux inhibition : Co-administer cyclosporine A in transport assays .
  • Half-life extension : PEGylation or encapsulation in PLGA nanoparticles .

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